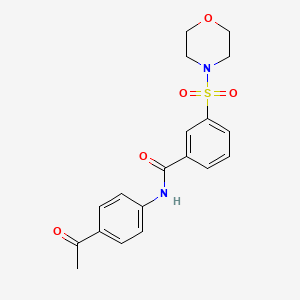

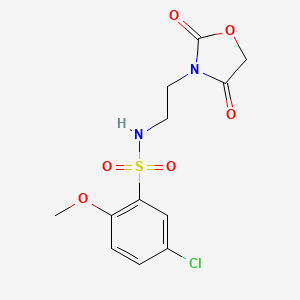

![molecular formula C17H17N3O3S B2366496 2-乙酰氧基-4-[(2-呋喃甲基)氨基]喹唑啉硫代乙酸乙酯 CAS No. 688354-93-0](/img/structure/B2366496.png)

2-乙酰氧基-4-[(2-呋喃甲基)氨基]喹唑啉硫代乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .

Synthesis Analysis

The synthesis of quinazoline and quinazolinone derivatives often involves the use of aminobenzoic acid derivatives (anthranilic acid derivatives) and other starting materials . For instance, imidazole was first named glyoxaline because the first synthesis was made by glyoxal and ammonia .

Molecular Structure Analysis

Quinazoline and quinazolinone derivatives are characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They contain two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Quinazoline and quinazolinone derivatives have been used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles . They have been used in various chemical reactions, including aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline and quinazolinone derivatives can vary widely depending on their specific structures. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

科学研究应用

生物学应用

喹唑啉和喹唑啉酮衍生物,包括2-乙酰氧基-4-[(2-呋喃甲基)氨基]喹唑啉硫代乙酸乙酯,因其广泛而独特的生物制药活性而受到广泛关注 . 它们被认为是合成具有生理意义和药理用途的不同分子的重要化学物质 .

抗菌特性

喹唑啉酮,如2-乙酰氧基-4-[(2-呋喃甲基)氨基]喹唑啉硫代乙酸乙酯,已显示出有希望的抗菌特性 . 几个研究小组已成功研究并报道了各种喹唑啉酮衍生物的结构-活性关系 (SAR) .

抗炎和抗惊厥活性

已发现喹唑啉酮具有抗炎和抗惊厥活性 . 这使它们成为开发这些领域的新药的潜在候选药物 .

抗癌特性

喹唑啉酮已显示出作为抗癌剂的潜力 . 开发新型抗癌药物类别是药物化学中的重要目标 .

抗菌剂

耐药菌株的出现迫切需要开发新型抗生素 . 喹唑啉酮,如2-乙酰氧基-4-[(2-呋喃甲基)氨基]喹唑啉硫代乙酸乙酯,已显示出在该领域的潜力 .

抗真菌和抗 HIV 活性

喹唑啉酮还表现出抗真菌和抗 HIV 活性 . 这种广泛的生物活性谱使它们成为药物开发的有希望的化合物类别 .

与人血清白蛋白的相互作用

已经对2-乙酰氧基-4-[(2-呋喃甲基)氨基]喹唑啉硫代乙酸乙酯与人血清白蛋白的相互作用进行了研究 . 了解这些相互作用可以为该化合物的药代动力学和药效学提供宝贵的见解 .

合成方法

包括2-乙酰氧基-4-[(2-呋喃甲基)氨基]喹唑啉硫代乙酸乙酯在内的喹唑啉酮衍生物的合成是一个活跃的研究领域 . 已开发出多种方法,包括多组分反应,以有效地合成这些化合物 .

作用机制

Target of Action

Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate is a derivative of quinazolinone . Quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity . They have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium that is regulated by a quorum sensing system .

Mode of Action

The compound interacts with its targets, primarily the quorum sensing system in Pseudomonas aeruginosa, to inhibit biofilm formation . Biofilms are communities of bacteria that adhere to surfaces and are embedded in a matrix of extracellular polymeric substances. By inhibiting biofilm formation, the compound disrupts the bacteria’s ability to adhere to surfaces and form protective structures, thereby reducing their pathogenicity .

Biochemical Pathways

The compound affects the quorum sensing system, a biochemical pathway that bacteria use to communicate and coordinate behavior . By inhibiting this system, the compound disrupts the bacteria’s ability to form biofilms, which are crucial for their survival and virulence . Additionally, the compound has been found to decrease cell surface hydrophobicity, curtailing the exopolysaccharide production which constitutes the major component of the matrix binding biofilm components together .

Result of Action

The compound’s action results in the inhibition of biofilm formation in Pseudomonas aeruginosa, thereby reducing the bacteria’s pathogenicity and invasion potential . It also decreases other virulence factors at low concentrations without affecting bacterial growth . This indicates its promising profile as an anti-virulence agent that causes less bacterial resistance than conventional antibiotics .

未来方向

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a significant target in medicinal chemistry . Quinazoline and quinazolinone derivatives, due to their broad range of chemical and biological properties, have become an important synthon in the development of new drugs . Therefore, the future research directions may focus on the development of novel quinazoline and quinazolinone derivatives with enhanced therapeutic properties and minimal side effects.

属性

IUPAC Name |

ethyl 2-[4-(furan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-2-22-15(21)11-24-17-19-14-8-4-3-7-13(14)16(20-17)18-10-12-6-5-9-23-12/h3-9H,2,10-11H2,1H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPBXLYPONKWKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole](/img/structure/B2366413.png)

![3-ethyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2366423.png)

![N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2366426.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2366429.png)

![N-(1-Cyanocyclopropyl)-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2366431.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide](/img/structure/B2366432.png)

![1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2366436.png)